[9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden](cyano)methyl cyanide
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Overview
Description
9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidenmethyl cyanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidenmethyl cyanide typically involves multi-step organic reactions. These steps may include:
Formation of the Isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a catalyst.
Introduction of Functional Groups: The addition of the 4-chlorophenyl, ethoxy, and cyano groups can be achieved through substitution reactions using reagents like chlorobenzene, ethanol, and cyanide sources.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often requiring precise control of reaction conditions like temperature, pressure, and pH.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidenmethyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidenmethyl cyanide can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidenmethyl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidenmethyl cyanide include other isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline derivatives. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of 9-(4-chlorophenyl)-2-ethoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidenmethyl cyanide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C25H17ClN4O2S2 |
---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-13-ethoxy-7,7-dimethyl-9-oxo-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-10-ylidene]propanedinitrile |
InChI |
InChI=1S/C25H17ClN4O2S2/c1-4-32-16-9-17-19(13(11-27)12-28)23(31)29-21(17)18(10-16)20-22(25(29,2)3)34-30(24(20)33)15-7-5-14(26)6-8-15/h5-10H,4H2,1-3H3 |
InChI Key |
IVNFUKCSFDESFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=C(C#N)C#N)C(=O)N3C(C4=C2C(=S)N(S4)C5=CC=C(C=C5)Cl)(C)C |
Origin of Product |
United States |
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